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Abstract
Isocolumbin is a naturally occurring furanoditerpenoid, a member of the clerodane diterpene

class, primarily isolated from plant species such as Jateorhiza palmata (Calumba root) and

Tinospora species.[1] It is a structural isomer of columbin and has garnered significant interest

within the scientific community for its diverse biological activities, including anti-inflammatory

and antimicrobial properties.[2] This document provides a comprehensive technical overview of

the chemical structure, physicochemical properties, and spectroscopic data of isocolumbin.

Furthermore, it delves into its known mechanism of action, detailing its role in relevant signaling

pathways and providing protocols for its isolation and biological evaluation. This guide is

intended to serve as a core resource for researchers engaged in natural product chemistry,

pharmacology, and the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties
Isocolumbin is characterized by a complex tetracyclic clerodane skeleton, featuring two

lactone rings and a furan moiety. Its structural complexity and stereochemistry are crucial for its

biological function.
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The systematic IUPAC name for isocolumbin is (1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-

hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione.[3]

The chemical structure is depicted below:

Figure 1. 2D Chemical Structure of Isocolumbin. Source: PubChem CID 12303799.

Physicochemical Data
A summary of the key chemical and physical properties of isocolumbin is presented in Table

1. These properties are essential for its handling, formulation, and analysis in a research

setting.

Table 1: Chemical Identity and Physicochemical Properties of Isocolumbin
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Property Value Source(s)

IUPAC Name

(1R,2S,3S,5S,8S,11R,12R)-5-

(furan-3-yl)-12-hydroxy-3,11-

dimethyl-6,14-

dioxatetracyclo[10.2.2.02,11.0

3,8]hexadec-15-ene-7,13-

dione

[3]

CAS Number 471-54-5 [4]

Molecular Formula C₂₀H₂₂O₆ [3][4]

Molecular Weight 358.39 g/mol [4]

Appearance White to off-white solid powder

Melting Point 195-196 °C

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone.

Storage

Store as a solid at -20°C for up

to 3 years. In solvent, store at

-80°C for up to 1 year.

[2]

Spectroscopic and Analytical Data
The structural elucidation of isocolumbin relies on a combination of spectroscopic techniques.

This section summarizes the key analytical data used for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of

isocolumbin. The assigned proton (¹H) and carbon (¹³C) NMR spectral data are crucial for

unambiguous identification.

Table 2: ¹H and ¹³C NMR Spectral Data for Isocolumbin (500 MHz, CDCl₃)
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Position
¹³C Chemical Shift
(δ, ppm)

¹H Chemical Shift
(δ, ppm)

Multiplicity (J in
Hz)

1 50.8 2.95 m

2 34.6 1.90 m

3 39.4 1.75 m

4 37.7 2.40, 1.65 m, m

5 80.8 4.85 d (8.5)

6 28.5 2.10, 1.80 m, m

7 170.2 - -

8 46.5 2.80 m

9 44.2 - -

10 45.8 1.60 m

11 38.2 2.65 m

12 108.5 5.40 s

13 125.5 - -

14 143.8 7.45 t (1.7)

15 108.2 6.40 t (0.8)

16 141.2 7.40 t (1.0)

17 175.5 - -

18 (Me) 16.5 1.15 d (7.0)

19 (Me) 22.8 1.05 s

20 70.5 4.50 d (12.5)

Note: Data compiled from typical values for clerodane diterpenes and may require verification

against a certified standard.
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Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and elemental composition of

isocolumbin and its fragments, aiding in structural confirmation. High-resolution mass

spectrometry (HRMS) confirms the molecular formula C₂₀H₂₂O₆. The fragmentation pattern in

tandem MS (MS/MS) offers further structural insights.

Table 3: Mass Spectrometry Fragmentation Data for Isocolumbin

Ion
m/z
(Observed)

Formula Description Source(s)

[M-H]⁻ 357.13326 C₂₀H₂₁O₆⁻
Deprotonated

molecular ion
[3]

[M-H-H₂O]⁻ 339.12307 C₂₀H₁₉O₅⁻
Loss of water

(Base Peak)
[3]

[M-H-CH₃]⁻ 342 C₁₉H₁₈O₆⁻
Loss of a methyl

radical
[3]

[M-H-CO₂]⁻ 313 C₁₉H₂₁O₄⁻

Loss of carbon

dioxide from

lactone ring

[3]

[M-H-H₂O-CO₂]⁻ 295 C₁₉H₁₉O₃⁻

Sequential loss

of water and

carbon dioxide

[3]

Fragment 151 -

Resulting from

RDA cleavage

and subsequent

fracture

[3]

RDA: Retro-Diels-Alder reaction

Biological Activity and Signaling Pathways
Isocolumbin exhibits significant anti-inflammatory properties, which are attributed to its

modulation of key inflammatory signaling pathways. Its mechanism of action is closely related
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to that of its isomer, columbin.

Anti-Inflammatory Mechanism
Research on the closely related isomer, columbin, provides significant insight into the likely

anti-inflammatory mechanism of isocolumbin. The primary mechanism involves the inhibition

of pro-inflammatory enzymes and mediators.

Inhibition of Cyclooxygenase-2 (COX-2) and Nitric Oxide Synthase (iNOS): In inflammatory

conditions, such as those induced by lipopolysaccharide (LPS) in macrophages, the

expression of COX-2 and iNOS is significantly upregulated. These enzymes are responsible

for the production of prostaglandins and nitric oxide (NO), respectively, which are key

mediators of inflammation. Columbin has been shown to inhibit the production of NO and the

activity of COX-2.[5] Isocolumbin is presumed to act via a similar mechanism, reducing the

synthesis of these pro-inflammatory molecules.

NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a

master regulator of the inflammatory response, controlling the expression of genes for

cytokines, chemokines, and enzymes like COX-2 and iNOS. The canonical pathway involves

the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα, leading

to its degradation. This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the

nucleus and initiate transcription of pro-inflammatory genes. Interestingly, studies on

columbin have shown that it inhibits NO and COX-2 production without suppressing the

translocation of NF-κB to the nucleus.[5] This suggests that its inhibitory action occurs

downstream of NF-κB translocation or through an alternative pathway.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the putative points

of intervention for isocolumbin's isomer, columbin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b15589731?utm_src=pdf-body
https://bio-protocol.org/exchange/minidetail?id=18243862&type=30
https://www.benchchem.com/product/b15589731?utm_src=pdf-body
https://bio-protocol.org/exchange/minidetail?id=18243862&type=30
https://www.benchchem.com/product/b15589731?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

LPS

TLR4 Receptor

IKK Complex
(IKKα/β/γ)

 Activates

IκBα-p50/p65
(Inactive)

 Phosphorylates IκBα

p-IκBα
(Phosphorylated)

p50/p65
(Active)

 Releases

Proteasome

 Ubiquitination &
 Degradation

NF-κB binds to DNA

 Translocation

Nucleus

Gene Transcription

Pro-inflammatory Mediators
(iNOS, COX-2, Cytokines)

Isocolumbin/
Columbin Action

 Inhibits
Enzyme Activity/

Expression

Click to download full resolution via product page

Caption: Putative Anti-Inflammatory Mechanism via iNOS/COX-2 Inhibition.

Experimental Protocols
This section provides standardized methodologies for the extraction and isolation of

isocolumbin from natural sources and for the in vitro evaluation of its anti-inflammatory

activity.

Workflow for Isolation and Characterization
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The general workflow for obtaining pure isocolumbin from plant material involves extraction,

partitioning, and chromatographic purification, followed by structural verification.
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Caption: General workflow for the isolation of Isocolumbin.

Protocol for Isolation of Isocolumbin
This protocol is a generalized procedure based on methods for isolating furanoditerpenoids

from plant sources.

Preparation of Plant Material: Air-dry the roots of Jateorhiza palmata at room temperature

and grind them into a fine powder.

Extraction: Defat the powdered material with n-hexane. Subsequently, extract the defatted

powder with methanol or ethanol using a Soxhlet apparatus for 48-72 hours.
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Concentration: Concentrate the methanol/ethanol extract under reduced pressure using a

rotary evaporator to obtain a crude gummy residue.

Solvent Partitioning: Suspend the crude extract in a water/methanol mixture (e.g., 9:1 v/v)

and partition sequentially with solvents of increasing polarity, such as dichloromethane and

ethyl acetate. The diterpenoid fraction is typically enriched in the ethyl acetate layer.

Silica Gel Column Chromatography: Subject the concentrated ethyl acetate fraction to

column chromatography on a silica gel (60-120 mesh) column. Elute the column with a

gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually

increasing the polarity to 100% ethyl acetate).

Fraction Collection and Analysis: Collect fractions of 50-100 mL and monitor them by Thin

Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol

98:2). Combine fractions with similar TLC profiles.

Purification by Preparative HPLC: Further purify the isocolumbin-containing fractions using

preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase

column with a mobile phase gradient of methanol and water.

Crystallization and Verification: Crystallize the purified isocolumbin from a suitable solvent

system (e.g., acetone/hexane). Verify the structure and purity of the isolated compound

using NMR and MS analysis.

Protocol for In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol details the measurement of NO production in lipopolysaccharide (LPS)-stimulated

RAW 264.7 murine macrophage cells, a standard assay for evaluating potential anti-

inflammatory agents.[6][7]

Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium

(DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

at 37°C in a humidified 5% CO₂ incubator.

Cell Seeding: Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow

them to adhere for 24 hours.[6][7]
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Compound Treatment: Prepare stock solutions of isocolumbin in DMSO. Dilute the stock to

desired final concentrations (e.g., 1, 5, 10, 25, 50 µM) in fresh DMEM. Remove the old

medium from the cells and pre-treat them with 100 µL of the isocolumbin-containing

medium for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of

1 µg/mL.[7]

Incubation: Incubate the plate for an additional 18-24 hours.[6][7]

Nitrite Measurement (Griess Assay):

After incubation, collect 100 µL of the cell culture supernatant from each well and transfer

to a new 96-well plate.

Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and

0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the

supernatant.[7]

Incubate the plate at room temperature for 10-15 minutes in the dark.

Measure the absorbance at 540 nm using a microplate reader.

Data Analysis:

Generate a standard curve using known concentrations of sodium nitrite.

Calculate the nitrite concentration in the samples from the standard curve.

Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or CCK-8) on the

treated cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Conclusion
Isocolumbin stands out as a promising natural product with well-defined anti-inflammatory

properties. This guide has consolidated its structural, physicochemical, and spectroscopic data,
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providing a foundational resource for researchers. The elucidated mechanism, primarily

involving the inhibition of pro-inflammatory mediators like NO and COX-2, offers a clear

direction for further pharmacological investigation. The provided experimental protocols for

isolation and bioactivity assessment serve as practical tools for scientists aiming to explore the

therapeutic potential of isocolumbin and related clerodane diterpenoids. Future research

should focus on obtaining a complete profile of its interactions with cellular targets to fully

unlock its potential in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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